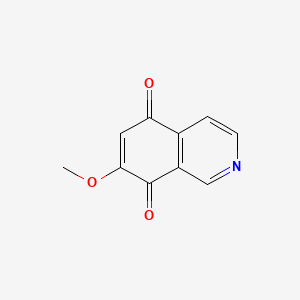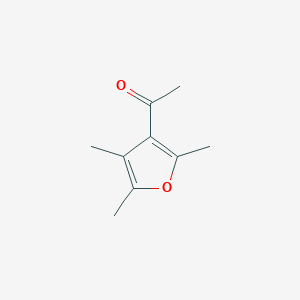![molecular formula C10H8N2O2 B12887633 2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a benzoxazole core with a hydroxymethyl group at the 2-position and an acetonitrile group at the 7-position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to benzo[d]oxazole-2-thiol . Further functionalization with appropriate reagents leads to the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic aromatic substitution can occur at the benzoxazole ring, especially at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both hydroxymethyl and acetonitrile groups allows for diverse chemical modifications and applications, setting it apart from other benzoxazole derivatives.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-1,3-benzoxazol-7-yl]acetonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-4-7-2-1-3-8-10(7)14-9(6-13)12-8/h1-3,13H,4,6H2 |
InChI Key |
UGISIIJTPHDEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CO)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




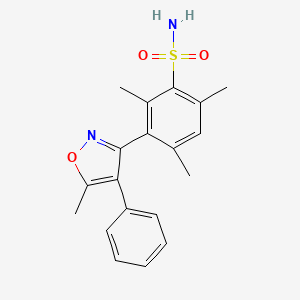

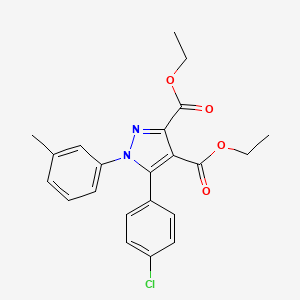


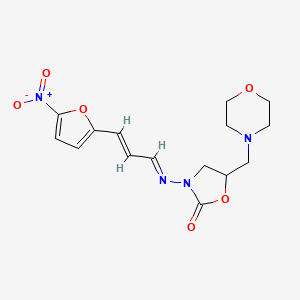
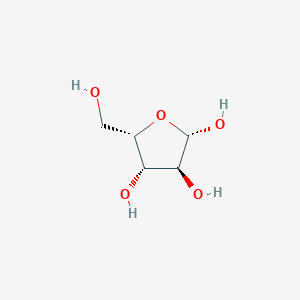
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
